molecular formula C12H23N5O3S B7054233 1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine

1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine

Cat. No.: B7054233
M. Wt: 317.41 g/mol
InChI Key: REDKGQZDIMFLJY-UHFFFAOYSA-N
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Description

  • The sulfonyl group is introduced via sulfonylation.
  • Common reagents: Sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine).
  • Attachment of the Triazole Ring:

    • The triazole ring is typically introduced through a click chemistry reaction, such as the Huisgen cycloaddition.
    • Common reagents: Azides and alkynes, often catalyzed by copper(I) salts.
  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine typically involves multiple steps:

    • Formation of the Piperazine Core:

      • Starting with piperazine, the compound is functionalized at the nitrogen atoms.
      • Common reagents: Alkyl halides, such as 3-methoxypropyl chloride, under basic conditions (e.g., sodium hydroxide).

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    • Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction: The sulfonyl group can be reduced to a sulfide.

      • Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
    • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

      • Common reagents: Alkyl halides, acyl chlorides.

    Major Products:

    • Oxidation of the methoxy group can yield 3-formylpropylsulfonyl derivatives.
    • Reduction of the sulfonyl group can produce sulfide analogs.
    • Substitution reactions can introduce various functional groups onto the piperazine ring.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the development of novel ligands for catalysis.

    Biology:

    • Investigated for its potential as a pharmacophore in drug design.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
    • Used in the design of new drug candidates targeting specific enzymes or receptors.

    Industry:

    • Utilized in the production of specialty chemicals.
    • Applied in the development of advanced materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(3-methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and triazole groups can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.

    Comparison with Similar Compounds

      1-(3-Methoxypropylsulfonyl)-4-methylpiperazine: Lacks the triazole ring, potentially altering its reactivity and biological activity.

      4-[(1-Methyltriazol-4-yl)methyl]piperazine: Lacks the methoxypropylsulfonyl group, which may affect its solubility and interaction with biological targets.

    Uniqueness: 1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties

    Properties

    IUPAC Name

    1-(3-methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H23N5O3S/c1-15-10-12(13-14-15)11-16-4-6-17(7-5-16)21(18,19)9-3-8-20-2/h10H,3-9,11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    REDKGQZDIMFLJY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=C(N=N1)CN2CCN(CC2)S(=O)(=O)CCCOC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H23N5O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.41 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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